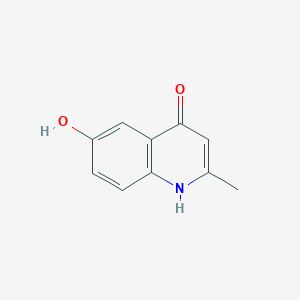

2-Methyl-4,6-quinolinediol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-10(13)8-5-7(12)2-3-9(8)11-6/h2-5,12H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGZLUGXHAFMPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290165 | |

| Record name | 6-Hydroxy-2-methyl-4(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15502-80-4 | |

| Record name | 6-Hydroxy-2-methyl-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15502-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-2-methyl-4(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl 4,6 Quinolinediol and Its Derivatives

Traditional Synthetic Pathways and their Mechanistic Elucidation

Traditional methods for quinoline (B57606) synthesis have been refined over more than a century and typically involve the cyclization of aniline-based precursors. These reactions, while foundational, often require harsh conditions.

Cyclization Reactions of Precursors to Form the Quinolinediol Core

The formation of the quinoline ring system is most commonly achieved through the cyclization of appropriately substituted anilines with a three-carbon component.

A prevalent strategy involves the condensation of anilines with compounds containing an activated methylene (B1212753) group, such as β-ketoesters or β-diketones. researchgate.net For instance, the reaction of an aniline (B41778) with a β-diketone can lead to the formation of a 2,4-substituted quinoline. wikipedia.org This approach is exemplified by the Combes quinoline synthesis, which utilizes the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org Another related method is the Doebner-von Miller reaction, which involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone. ijpsjournal.com

A key intermediate in some of these syntheses is an enamine, formed from the initial reaction of the aniline and the carbonyl compound. This enamine then undergoes cyclization to form the quinoline ring. wikipedia.org The use of amino crotonates in reaction with ynones has also been explored, leading to cyclopentannulated hydroquinolines through a vinylogous Michael addition followed by intramolecular enamine aldol (B89426) condensation. researchgate.net

Table 1: Comparison of Traditional Quinoline Syntheses

| Reaction Name | Precursors | Key Features |

|---|---|---|

| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed, forms 2,4-substituted quinolines. wikipedia.org |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Proceeds via a 1,2-addition followed by cyclization. ijpsjournal.com |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | Can yield either 4-hydroxyquinolines or 2-hydroxyquinolines depending on reaction conditions. rsc.org |

| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone, Compound with α-methylene group | Base or acid-catalyzed condensation. rsc.orgtandfonline.com |

Acid catalysis is fundamental to many traditional quinoline syntheses. tandfonline.com Strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are commonly employed to facilitate both the initial condensation and the subsequent cyclization and dehydration steps. wikipedia.orgnumberanalytics.com The acid protonates a carbonyl group, activating it for nucleophilic attack by the aniline. wikipedia.org In the Combes synthesis, a strong acid is crucial for the ring closure of the intermediate Schiff base. wikipedia.org

Lewis acids, such as aluminum chloride, are also utilized, particularly in Friedel-Crafts type cyclizations. wikipedia.org The choice of catalyst and reaction conditions can significantly influence the reaction's outcome, including the regioselectivity of the final product. tandfonline.com For example, in the Pechmann condensation for coumarin (B35378) synthesis, which shares mechanistic similarities with some quinoline syntheses, the acid catalyzes both transesterification and the subsequent ring-closing steps. wikipedia.orgorganic-chemistry.org

Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, 4-toluenesulfonic acid, magnesium chloride, and cupric nitrate (B79036) have been shown to be effective catalysts for the Friedländer synthesis under milder conditions. tandfonline.com

Regioselective Synthesis Strategies for Substituted Quinolines

Controlling the position of substituents on the quinoline ring is a significant challenge in synthetic organic chemistry. Regioselectivity is often dictated by the nature of the starting materials and the reaction conditions. For example, in the Combes synthesis, the substitution pattern of the resulting quinoline is determined by the structure of the β-diketone. wikipedia.org

Modern strategies for regioselective synthesis often employ transition metal catalysis. Rhodium-catalyzed cyclization of aniline derivatives with alkynyl esters allows for the regioselective synthesis of quinoline carboxylates. mdpi.com Similarly, cobalt-catalyzed C-H activation has been used to control the synthesis of various quinoline skeletons. mdpi.com

An alternative approach involves the use of directing groups on the aniline precursor to guide the cyclization to a specific position. The choice of base can also control regioselectivity; for instance, the metalation of chloro-substituted quinolines with different lithium amide bases can lead to functionalization at different positions. acs.orgnih.gov Furthermore, an unexpected annulation between 2-aminobenzyl alcohols and benzaldehydes in the presence of DMSO has been shown to produce substituted quinolines regioselectively. acs.orgnih.gov

Emerging Synthetic Approaches

In recent years, there has been a growing interest in developing more sustainable and efficient methods for quinoline synthesis, with a focus on biocatalysis and enzymatic approaches.

Enzymatic and Biocatalytic Syntheses of Quinolinediols

Biocatalysis offers a green alternative to traditional chemical methods, often providing high selectivity under mild reaction conditions. ijpsjournal.com Enzymes such as laccase and peroxidase have been investigated for the synthesis of quinoline derivatives. chemicalbook.com For instance, crude peroxidase from onion solid waste has been used to promote the reaction between 4-hydroxy-1-methyl-2-quinolinone and 2,4-quinolinediol (B147529). chemicalbook.com

The Friedländer reaction, a classical method for quinoline synthesis, has been successfully catalyzed by α-chymotrypsin in an ionic liquid aqueous solution, demonstrating higher catalytic activity and excellent yields at lower temperatures. nih.govmdpi.com Monoamine oxidase (MAO-N) biocatalysts have been employed for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to produce quinoline derivatives. nih.gov Horseradish peroxidase (HRP) has also been used for the oxidative cyclization of N-cyclopropyl-N-alkylanilines to access N-alkylquinolinium compounds. nih.gov

Enzymatic approaches have also been developed for the synthesis of quinolizinone scaffolds, which are structurally related to quinolinediols, by integrating multiple enzymes in a one-pot reaction. nih.gov These emerging biocatalytic methods hold significant promise for the environmentally friendly and efficient production of 2-Methyl-4,6-quinolinediol and its derivatives. ijpsjournal.comwisdomlib.org

Microwave-Assisted and Green Chemistry Approaches

Modern synthetic chemistry is increasingly embracing green chemistry principles to minimize environmental impact and improve efficiency. mdpi.com For quinoline synthesis, this has led to the exploration of microwave-assisted synthesis, the use of greener solvents, and solvent-free reaction conditions. ijpsjournal.comqeios.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly accelerating a wide range of reactions from hours or days to mere minutes. mdpi.comconicet.gov.ar This technique utilizes microwave irradiation to directly heat the reaction mixture, leading to faster reaction times and often higher yields compared to conventional heating methods. mdpi.comasianpubs.org For instance, the Combes synthesis of 2-methylquinolin-4(1H)-one derivatives has been efficiently carried out using a reusable acidic resin (NKC-9) under solvent-free and microwave irradiation conditions, resulting in high yields and short reaction times. asianpubs.org The use of microwave irradiation in this context has been shown to dramatically reduce reaction times and improve yields. asianpubs.org

Green chemistry also emphasizes the use of environmentally benign solvents and catalysts. ijpsjournal.com Formic acid has been identified as a versatile and eco-friendly catalyst for quinoline synthesis, offering milder reaction conditions and reduced waste. ijpsjournal.com Solvent-free, or "neat," mechanochemical grinding procedures are also being developed as a highly efficient and clean method for synthesizing various organic compounds, minimizing waste and environmental impact. mdpi.com Furthermore, researchers are exploring the use of recyclable catalysts and one-pot reactions to enhance atom economy and reduce the generation of hazardous waste. mdpi.com

Multicomponent Reactions (MCRs) for Quinolinediol Scaffolds

Multicomponent reactions (MCRs) are one-pot reactions where three or more reactants combine to form a single product, incorporating most, if not all, of the atoms of the starting materials. rsc.org This approach is characterized by high atom economy, operational simplicity, and the ability to generate complex molecules in a single step. rsc.orgnih.gov MCRs are a powerful strategy for the rapid synthesis of diverse heterocyclic scaffolds, including quinolines. nih.gov

Several named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of various quinoline scaffolds. rsc.org These reactions allow for the introduction of a wide range of functional groups and substitution patterns, enabling the creation of structurally diverse compound libraries. rsc.org The Doebner reaction, which involves the reaction of an aniline with an aldehyde and pyruvic acid, is a classic example of an MCR used to form quinoline-4-carboxylic acids. sci-hub.se Interestingly, under certain conditions, this reaction can also yield 2-methylquinoline-4-carboxylic acid derivatives as by-products. sci-hub.se

The versatility of MCRs makes them particularly valuable for generating diverse heterocyclic compounds, which are prominent structures in natural products and drug-like molecules. nih.gov By carefully selecting the starting materials and reaction conditions, chemists can tailor the final products for specific applications in medicinal chemistry and materials science. rsc.org

Derivatization Techniques from the Quinolinediol Core

The 2-Methyl-4,6-quinolinediol core serves as a versatile scaffold for the synthesis of a wide array of derivatives through various chemical transformations. These derivatization techniques allow for the fine-tuning of the molecule's properties for specific applications.

Halogenation and Alkylation Strategies

Halogenation of the quinoline ring is a common strategy to introduce functional handles for further modifications. The direct halogenation of carbostyrils (2-hydroxyquinolines) and 2,4-quinolinediols has been investigated. zenodo.org For example, 3-chloro, 3-bromo, and 3-iodo carbostyrils can be prepared through direct halogenation. zenodo.org The synthesis of 7-bromo-2-chloro-4-methylquinoline (B1283995) has been described as a facile route for creating substituted quinolines. doi.org

Alkylation is another key derivatization technique. For instance, O-alkylation of 6-hydroxy derivatives of carbostyrils with alkyl bromoacetate (B1195939) can yield ester derivatives in good yields. researchgate.net The methylation of 4-hydroxy-2-quinolinone derivatives has also been achieved using dimethyl sulfate, N,N-dimethylformamide, and potassium carbonate under microwave irradiation, leading to the formation of 4-methoxy-1-methyl-2-quinolinones. semanticscholar.org

Nitration and Reduction Pathways

Nitration is a fundamental reaction for introducing a nitro group onto the quinoline scaffold, which can then be reduced to an amino group, providing a site for further functionalization. The synthesis of 2-methyl-6-nitroquinoline (B57331) can be achieved through the Doebner-Miller reaction, a cyclization reaction involving an α,β-unsaturated aldehyde and an aromatic amine. nih.gov The use of silica-functionalized magnetite nanoparticles as a catalyst in this reaction has been shown to significantly improve the yield and reduce the reaction time. nih.gov

The reduction of nitro-substituted quinolines is a crucial step in creating amino-functionalized derivatives. For example, the reduction of a nitro group can be carried out using SnCl2, leading to the formation of an amino group which can then undergo further reactions. uni-konstanz.de The preparation of 2-methyl-4-nitrophenylamine involves the nitration of ortho-toluidine followed by hydrolysis. google.com

Formation of Complex Hybrid Structures

The quinolinediol scaffold can be incorporated into more complex molecular architectures to create hybrid structures with potentially enhanced or novel properties. For example, 2,4-quinolinediol can be used as a reactant in the synthesis of various derivatives, including those with potential biological activities. researchgate.net It can be coupled with diazotized amines to form azo dyes, demonstrating its utility as a building block for larger, functional molecules. researchgate.net

Furthermore, MCRs can be employed to construct complex hybrid structures in a single step. rsc.orgresearchgate.net The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for generating diverse collections of complex heterocyclic compounds. nih.gov This approach allows for the incorporation of a broad range of functional groups, leading to a wide variety of accessible scaffolds. nih.gov

Purification and Isolation Methodologies for Research Purity

Achieving high purity of synthesized compounds is critical for their use in research and other applications. Following the synthesis of 2-Methyl-4,6-quinolinediol and its derivatives, various purification and isolation techniques are employed.

A common method for purification is recrystallization. For example, after the Doebner reaction to synthesize 2-methylquinoline-4-carboxylic acid derivatives, the resulting precipitate can be filtered, washed with a solvent like ethanol (B145695), and then recrystallized from ethanol to obtain a pure product. sci-hub.se

Flash chromatography on silica (B1680970) gel is another widely used purification technique. asianpubs.org In this method, the crude reaction mixture is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity, such as a mixture of petroleum ether and ethyl acetate. asianpubs.org The different components of the mixture travel through the column at different rates, allowing for their separation and the isolation of the pure product.

The purity of the isolated compounds is often confirmed by analytical techniques such as thin-layer chromatography (TLC). sci-hub.se The final, purified compounds are typically stable solids that can be stored for future use. sci-hub.se

Advanced Spectroscopic and Analytical Characterization Techniques in 2 Methyl 4,6 Quinolinediol Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for identifying the functional groups and probing the molecular vibrations of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For 2-Methyl-4,6-quinolinediol, the FT-IR spectrum would be expected to show several key absorption bands. The presence of two hydroxyl (-OH) groups would give rise to a broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations, likely indicating hydrogen bonding. C-O stretching vibrations associated with the phenolic hydroxyl groups would be expected in the 1200-1300 cm⁻¹ range.

The aromatic quinoline (B57606) ring would produce characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methyl group (-CH₃) would show C-H stretching vibrations typically between 2850 and 2960 cm⁻¹ and bending vibrations around 1375 and 1450 cm⁻¹.

Hypothetical FT-IR Data for 2-Methyl-4,6-quinolinediol

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600-3200 | O-H Stretch | Hydroxyl (-OH) |

| 3100-3000 | C-H Stretch | Aromatic (Quinoline) |

| 2960-2850 | C-H Stretch | Methyl (-CH₃) |

| 1600-1450 | C=C Stretch | Aromatic (Quinoline) |

| 1450, 1375 | C-H Bend | Methyl (-CH₃) |

Raman Spectroscopy for Molecular Vibrational Modes and Solid-State Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for analyzing the carbon skeleton of aromatic systems and for solid-state analysis.

In the Raman spectrum of 2-Methyl-4,6-quinolinediol, the symmetric "breathing" modes of the quinoline ring would be expected to produce strong and sharp signals, typically in the 1000-1600 cm⁻¹ region. Vibrations associated with the C-CH₃ bond would also be observable. While O-H vibrations are typically weak in Raman spectra, information about the crystal lattice and intermolecular interactions in the solid state can be obtained from low-frequency phonon modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton (¹H) NMR for Hydrogen Environments

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

For 2-Methyl-4,6-quinolinediol, the spectrum would show distinct signals for each unique proton. The methyl group protons (-CH₃) would likely appear as a singlet (a single peak) in the upfield region, typically around 2.5-2.8 ppm. The protons on the aromatic quinoline ring would appear in the downfield region (typically 6.5-8.5 ppm), with their exact chemical shifts and splitting patterns (e.g., singlet, doublet) depending on their position and coupling with neighboring protons. The protons of the two hydroxyl groups (-OH) would appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.

In the ¹³C NMR spectrum of 2-Methyl-4,6-quinolinediol, the methyl carbon would produce a signal in the upfield region (e.g., 20-30 ppm). The carbon atoms of the quinoline ring would resonate in the downfield aromatic region (110-160 ppm). The carbons bonded to the electron-withdrawing hydroxyl groups (C4 and C6) would be shifted further downfield compared to other ring carbons. Quaternary carbons (those not bonded to any hydrogens) often show weaker signals.

Hypothetical ¹³C NMR Data for 2-Methyl-4,6-quinolinediol

| Chemical Shift Range (ppm) | Carbon Type |

|---|---|

| 160-140 | Aromatic C-O, C-N |

| 140-110 | Aromatic C-C, C-H |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC) for Connectivity

2D NMR techniques are used to establish correlations between different nuclei and thus determine the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal which protons are coupled to each other (typically on adjacent carbons). This would be crucial for assigning the specific positions of the protons on the quinoline ring by identifying neighboring protons.

HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for assigning quaternary carbons and piecing together the entire molecular structure. For instance, correlations from the methyl protons could confirm their attachment to the C2 position of the quinoline ring, and correlations from the aromatic protons to the carbons bearing the hydroxyl groups would confirm the substitution pattern.

Without experimental data, a detailed analysis and assignment for 2-Methyl-4,6-quinolinediol cannot be performed. The information presented is based on established principles of spectroscopic analysis for this class of compounds.

Solid-State NMR for Polymorphism and Amorphous Systems

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the atomic-level structure of solid materials, making it indispensable for studying polymorphism and amorphous forms of chemical compounds. researchgate.netresearchgate.net Unlike techniques that rely on long-range order, such as X-ray diffraction, SSNMR probes the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N), providing detailed information about molecular conformation, packing, and intermolecular interactions. researchgate.net

In the context of 2-Methyl-4,6-quinolinediol, SSNMR can differentiate between various crystalline forms, or polymorphs. Each polymorph, having a unique crystal lattice and molecular arrangement, will produce a distinct SSNMR spectrum with characteristic chemical shifts. irispublishers.com The sensitivity of nuclear magnetic shielding to the local environment means that even subtle differences in molecular conformation or hydrogen bonding between polymorphs can be detected. nih.gov

Furthermore, SSNMR is highly effective in characterizing amorphous or disordered systems, which lack the long-range order of crystalline materials. researchgate.net For an amorphous sample of 2-Methyl-4,6-quinolinediol, the SSNMR spectrum would exhibit broad lineshapes rather than the sharp peaks seen for crystalline forms. researchgate.net This line broadening reflects the distribution of different local environments within the disordered solid. researchgate.net Advanced SSNMR experiments, such as those measuring relaxation times (T₁), can provide insights into molecular dynamics and the degree of homogeneity within amorphous solid dispersions. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a primary tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula from its exact mass. thermofisher.com For 2-Methyl-4,6-quinolinediol, the molecular formula is C₁₀H₉NO₂. Its theoretical monoisotopic mass can be calculated with high precision.

HRMS is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. The high resolving power of instruments like Orbitrap or time-of-flight (TOF) analyzers ensures the unambiguous identification of the molecular ion peak. thermofisher.com

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO₂ |

| Average Molecular Weight | 175.18 g/mol |

| Monoisotopic Molecular Weight | 175.0633 Da |

LC-MS and GC-MS in Metabolomics and Reaction Monitoring

Hyphenated chromatography-mass spectrometry techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for analyzing complex mixtures. nih.govf1000research.com

LC-MS is particularly well-suited for analyzing polar and non-volatile compounds like 2-Methyl-4,6-quinolinediol. labrulez.com In metabolomics studies, LC-MS can identify and quantify metabolites in biological samples. nih.gov The liquid chromatography step separates 2-Methyl-4,6-quinolinediol from other components in a biological matrix before it enters the mass spectrometer for detection. scripps.edu This separation minimizes ion suppression and allows for accurate quantification. labrulez.com Soft ionization techniques like Electrospray Ionization (ESI) are typically used, which generate intact molecular ions, aiding in initial identification. nih.gov

GC-MS is a robust technique for analyzing volatile and thermally stable compounds. f1000research.com Direct analysis of 2-Methyl-4,6-quinolinediol by GC-MS would be challenging due to its polarity and low volatility. Therefore, a derivatization step would be necessary to convert the hydroxyl groups into less polar, more volatile ethers or esters, making the compound amenable to GC analysis. scripps.edu GC-MS is widely used for reaction monitoring in synthetic chemistry and for profiling specific classes of metabolites in targeted studies. chromatographytoday.comsemanticscholar.org

Electronic Spectroscopy and Photophysical Studies

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, leading to transitions between electronic energy levels. These studies provide valuable information on the photophysical properties of a compound.

UV-Visible Absorption Spectroscopy for Electronic Transitions and Solvatochromism

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic systems like the quinoline core in 2-Methyl-4,6-quinolinediol, the primary absorptions are due to π → π* transitions. researchgate.net

The position, intensity, and shape of the absorption bands are sensitive to the molecular environment. This phenomenon, known as solvatochromism , describes the change in the absorption (or emission) spectrum of a compound when the polarity of the solvent is changed. nih.gov For quinoline derivatives, a change in solvent polarity can stabilize the ground or excited state differently, leading to a shift in the absorption maximum (λmax). researchgate.net A shift to a longer wavelength (red shift or bathochromic shift) or a shorter wavelength (blue shift or hypsochromic shift) can provide insights into the change in dipole moment upon electronic excitation. researchgate.net

| Solvent | Polarity (ET(30)) | Hypothetical λmax (nm) | Type of Shift |

|---|---|---|---|

| Hexane | 31.0 | 335 | Reference |

| Dichloromethane | 41.1 | 342 | Bathochromic (Red) |

| Ethanol (B145695) | 51.9 | 350 | Bathochromic (Red) |

| Water | 63.1 | 355 | Bathochromic (Red) |

Fluorescence Spectroscopy for Emission Properties

Fluorescence spectroscopy is used to study the emission of light from a substance that has absorbed light. Many quinoline derivatives are known to be fluorescent, making them useful as molecular probes. nih.gov After absorbing a photon and reaching an excited electronic state, the molecule can relax to the ground state by emitting a photon. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light, a difference known as the Stokes shift.

The fluorescence properties of 2-Methyl-4,6-quinolinediol, including its emission wavelength, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime, are also highly dependent on the solvent environment. researchgate.net Polar solvents can stabilize the charge-transfer character of the excited state in some quinoline derivatives, leading to a large Stokes shift and changes in emission intensity. researchgate.net Studying these properties provides a deeper understanding of the nature of the excited state and the molecule's interactions with its surroundings.

X-ray Diffraction (XRD) for Crystal Structure Analysis

A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray diffraction (XRD) data or a determined crystal structure for the compound 2-Methyl-4,6-quinolinediol. While XRD is a fundamental technique for elucidating the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions, no published studies detailing such an analysis for this particular molecule could be located.

Research in the field of quinoline derivatives often employs single-crystal XRD to unambiguously confirm molecular structures and understand their solid-state packing. For instance, studies on related compounds, such as various substituted quinolines and their derivatives, have successfully utilized this technique to determine their crystal systems, space groups, and unit cell parameters. These analyses have been crucial in understanding structure-property relationships within this class of compounds.

However, in the specific case of 2-Methyl-4,6-quinolinediol, the absence of publicly available crystallographic data means that detailed insights into its crystal packing, hydrogen bonding networks, and conformational preferences remain undetermined. Future research involving the successful crystallization of 2-Methyl-4,6-quinolinediol and subsequent single-crystal XRD analysis would be necessary to provide this fundamental structural information. Such data would be invaluable for computational modeling, understanding its physicochemical properties, and guiding the design of new derivatives.

Given the lack of specific experimental data for 2-Methyl-4,6-quinolinediol, no data tables on its crystallographic parameters can be provided at this time.

Computational and Theoretical Chemistry Studies of 2 Methyl 4,6 Quinolinediol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation (or its simplified forms) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.gov It has proven effective for determining the kinetic and thermodynamic stability, geometric structure, and electronic properties of quinoline (B57606) derivatives. nih.govresearchgate.net Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to optimize the molecular geometry and predict its stability. researchgate.netresearchgate.netresearchgate.net

| Parameter | Typical Method/Basis Set | Information Obtained |

|---|---|---|

| Geometry Optimization | DFT/B3LYP/6-311++G(d,p) | Optimized bond lengths, bond angles, and dihedral angles. |

| Electronic Energy | DFT/B3LYP/6-311++G(d,p) | Total energy, stability of isomers and tautomers. |

| Frontier Orbitals (HOMO/LUMO) | DFT/B3LYP/6-311++G(d,p) | Energy gap (ΔE), chemical reactivity, and kinetic stability. nih.govresearchgate.net |

| Natural Bond Orbital (NBO) | DFT/B3LYP | Intramolecular charge transfer, hyperconjugative interactions, and charge delocalization. researchgate.net |

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. nih.gov For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the 1H and 13C chemical shifts. researchgate.netnih.gov These theoretical values, when compared with experimental data, serve as a powerful tool for structural confirmation.

For UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra. researchgate.netresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) observed experimentally. researchgate.net Solvation effects can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions in different solvents. researchgate.net

| Spectroscopic Technique | Computational Method | Calculated Parameter | Relevance |

|---|---|---|---|

| NMR (1H, 13C) | DFT/GIAO | Chemical Shifts (ppm) | Structural elucidation and confirmation. nih.gov |

| UV-Vis | TD-DFT | Excitation Energies (eV), Wavelength (nm), Oscillator Strength | Prediction of absorption maxima and interpretation of electronic transitions. researchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and interactions with their environment.

MD simulations are a reliable tool for performing conformational analysis, allowing for the exploration of the different spatial arrangements a molecule can adopt. nih.gov By simulating the molecule's movement at various temperatures, researchers can observe interconversions between different conformers and estimate the energy barriers associated with these changes. nih.gov This is particularly important for flexible molecules, as the distribution of conformers can influence their biological activity.

In the context of 2-Methyl-4,6-quinolinediol, which can exist in different tautomeric forms (e.g., diol vs. keto-enol), MD simulations can be used to study the dynamics of tautomeric interconversion. Quantum-chemical studies on related quinolin-4-ones have investigated the equilibrium between 4-hydroxy (enol) and 4-oxo (keto) forms, often finding the keto form to be more stable. researchgate.net MD simulations can further elucidate the stability of these tautomers in a dynamic environment, such as in aqueous solution, and the pathways for their interconversion.

When a ligand binds to a protein, the resulting complex is not static. MD simulations are essential for studying the dynamics and stability of these ligand-protein interactions over a specific timescale, typically in nanoseconds. mdpi.comnih.gov Starting from a docked pose, an MD simulation can reveal how the ligand and protein adjust to each other.

Key parameters are analyzed from the simulation trajectory to assess the stability of the complex. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand atoms is calculated to evaluate system stability and conformational changes. mdpi.comnih.gov A stable RMSD suggests that the complex has reached equilibrium. Additionally, the number of hydrogen bonds, van der Waals interactions, and other non-covalent contacts between the ligand and protein are monitored throughout the simulation to understand the key forces driving the binding and stability of the complex. mdpi.com

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govresearchgate.net This method involves placing the ligand in various conformations within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. springernature.com The result is typically a binding energy value, often expressed in kcal/mol, where a more negative value indicates a stronger predicted interaction. nih.govsemanticscholar.org

For a compound like 2-Methyl-4,6-quinolinediol, docking studies could be performed against various protein targets to explore its potential biological activity. The analysis of the best-docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. nih.govaalto.fi This information is crucial for understanding the molecular basis of the ligand's activity and for guiding the design of more potent derivatives.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Hypothetical Kinase A | -7.5 | LYS-76, GLU-91, LEU-130 | Hydrogen Bond, Electrostatic |

| Hypothetical Receptor B | -8.2 | PHE-257, TRP-314, VAL-220 | Hydrophobic, Pi-Pi Stacking |

| Hypothetical Enzyme C | -6.9 | ASP-102, SER-195, HIS-57 | Hydrogen Bond Network |

Note: The data in this table is hypothetical and for illustrative purposes only.

Assessment of Interactions with Biological Targets

Computational assessment of interactions with biological targets, typically performed using molecular docking simulations, aims to predict the binding orientation and affinity of a small molecule like 2-Methyl-4,6-quinolinediol within the active site of a protein or enzyme. This type of analysis is crucial for drug discovery, helping to identify potential therapeutic targets and understand the molecular basis of a compound's activity.

A typical study would involve:

Target Identification: Selecting a biologically relevant protein (e.g., an enzyme involved in a disease pathway).

Molecular Docking Simulation: Using software to place the 2-Methyl-4,6-quinolinediol molecule into the binding site of the target protein.

Binding Affinity Calculation: Estimating the binding energy (often in kcal/mol), which indicates the stability of the ligand-protein complex.

Interaction Analysis: Visualizing and analyzing the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the binding.

Despite numerous docking studies on various quinoline derivatives against targets like HIV reverse transcriptase or for anticancer applications, no specific studies were found that report the binding affinity or interaction patterns of 2-Methyl-4,6-quinolinediol with any biological target. nih.govnih.gov

Structure-Activity Relationship (SAR) at the Molecular Level

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models help in understanding which molecular properties (descriptors) are critical for activity and in predicting the potency of new, unsynthesized compounds.

A molecular level SAR analysis for quinolinediols would involve:

Dataset Collection: Assembling a series of related quinolinediol compounds with experimentally measured biological activity against a specific target.

Descriptor Calculation: Computing various molecular descriptors for each compound, such as electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Generation: Using statistical methods to build a regression model that links the descriptors to the biological activity.

Model Validation: Rigorously testing the model's predictive power.

While QSAR models have been successfully developed for various sets of quinoline and quinolone derivatives, the scientific literature search did not yield any SAR studies that specifically include 2-Methyl-4,6-quinolinediol in their dataset or discuss its specific contribution to a model. nih.govdergipark.org.tr

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools for elucidating the step-by-step mechanism of chemical reactions. Using quantum mechanics methods like Density Functional Theory (DFT), researchers can map out the entire potential energy surface of a reaction, identifying key intermediates and transition states.

Reaction Mechanisms and Reactivity Profiles of 2 Methyl 4,6 Quinolinediol

Intramolecular Reactivity

Intramolecular reactions of 2-Methyl-4,6-quinolinediol involve transformations and rearrangements within the molecule itself, primarily driven by the inherent chemical properties of its structure.

Tautomerization Mechanisms (Keto-Enol, Azo-Hydrazone)

Tautomerism is a key aspect of the chemistry of hydroxyquinolines, where the molecule exists in an equilibrium between two or more structural isomers that are readily interconvertible. libretexts.org

Keto-Enol Tautomerism

For 2-Methyl-4,6-quinolinediol, the most significant tautomeric equilibrium is the keto-enol type, involving the hydroxyl group at the C-4 position. The 4-hydroxyquinoline (B1666331) form (the enol tautomer) can isomerize to its keto counterpart, 2-Methyl-6-hydroxy-1,4-dihydroquinolin-4-one. nuph.edu.uaresearchgate.net This equilibrium is a proton-transfer process that can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Mechanism: In acidic conditions, the nitrogen atom of the quinoline (B57606) ring is protonated, followed by the protonation of the carbonyl oxygen in the keto form. A subsequent deprotonation of the α-carbon leads to the enol form. The reverse process involves the protonation of the α-carbon of the enol, followed by deprotonation of the hydroxyl group. libretexts.orgyoutube.comyoutube.com

Base-Catalyzed Mechanism: Under basic conditions, a base removes a proton from the α-carbon to form an enolate ion. libretexts.org This intermediate is then protonated on the oxygen atom to yield the enol. The reverse mechanism starts with the deprotonation of the enol's hydroxyl group. youtube.com

Generally, the keto form of 4-quinolinones is favored in the equilibrium. researchgate.net Spectroscopic studies, particularly 13C NMR, show a significant deshielding of the C4 carbon nucleus, which is characteristic of the carbonyl group in the 4-oxo form, confirming its predominance in solution. nuph.edu.ua The stability of the keto tautomer is influenced by factors such as solvent polarity and the potential for hydrogen bonding. masterorganicchemistry.comnih.gov

Interactive Table: Keto-Enol Tautomers of 2-Methyl-4,6-quinolinediol

| Tautomeric Form | Structure | Key Features | Predominance |

|---|---|---|---|

| Enol Form (4-Hydroxyquinoline) | Aromatic quinoline ring with -OH at C4 | Fully aromatic system | Minor tautomer |

| Keto Form (Quinolin-4-one) | Quinoline ring with a carbonyl group (C=O) at C4 and a proton on the nitrogen (N-H) | Contains a carbonyl group; less aromatic character in the pyridine (B92270) ring | Major tautomer in most conditions nuph.edu.uaresearchgate.net |

Azo-Hydrazone Tautomerism

Azo-hydrazone tautomerism does not occur in 2-Methyl-4,6-quinolinediol itself but is a critical concept for its derivatives, specifically azo dyes formed by coupling the quinolinediol with a diazonium salt. beilstein-journals.orgnih.gov When an azo group (-N=N-) is introduced ortho to a hydroxyl group, an equilibrium is established between the azo-enol form and the keto-hydrazone form. goums.ac.irpurdue.edu

This equilibrium is influenced by several factors:

Solvent Polarity: Polar solvents can shift the equilibrium. Hydrogen bond acceptor solvents tend to stabilize the azo form, while hydrogen bond donor solvents can stabilize the hydrazone form. goums.ac.ir

Substituents: Electron-donating groups on the aryl ring of the azo moiety favor the azo tautomer, whereas electron-withdrawing groups favor the hydrazone form. goums.ac.ir

pH: The state of the equilibrium can be controlled by pH. rsc.org

The presence of both C=O and C-O functional groups in the FT-IR spectra of such dyes indicates the existence of the azo/hydrazone tautomeric equilibrium. goums.ac.ir

Oxidative Transformations and Pathways

The electron-rich nature of the dihydroxy-substituted quinoline ring makes 2-Methyl-4,6-quinolinediol susceptible to oxidation. The presence of two hydroxyl groups, which are activating and electron-donating, facilitates oxidative processes.

Oxidation pathways for hydroxyquinolines can be complex. The degradation of quinoline in some biological systems is initiated by hydroxylation to form oxo-dihydroquinolines, which are then further oxidized. researchgate.net For phenolic compounds, oxidation can proceed via quinone or quinone methide intermediates. nih.govnih.gov High-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are potent oxidizing agents for related heterocyclic systems, often acting via hydride abstraction. nih.gov

Possible oxidative transformations for 2-Methyl-4,6-quinolinediol could involve:

Formation of Quinone-type Structures: Oxidation could lead to the formation of a quinoline-quinone, where one or both of the benzene (B151609) and pyridine rings are converted into a quinone structure.

Ring Opening: Under harsh oxidative conditions or through specific enzymatic pathways, cleavage of the heterocyclic or carbocyclic ring can occur, leading to various degradation products. researchgate.net The instability of some dihydroxyquinoline intermediates can lead to their rapid transformation or further oxidation. researchgate.net

Reductive Pathways and Hydroquinoline Formation

The quinoline ring system can be reduced to form dihydroquinolines and tetrahydroquinolines (hydroquinolines). These reactions typically involve the reduction of the pyridine part of the quinoline nucleus. The formation of these reduced derivatives represents a significant alteration of the aromatic system, leading to compounds with different chemical and physical properties.

The reverse reaction, the oxidation of tetrahydroquinolines to quinolines, is a common transformation and has been studied extensively. nih.gov This oxidation often requires reagents like manganese dioxide (MnO2), DDQ, or ceric ammonium (B1175870) nitrate (B79036) (CAN), highlighting the stability of the reduced hydroquinoline form which requires a chemical oxidant to revert to the aromatic state. nih.gov This implies that the reduction of the quinoline ring in 2-Methyl-4,6-quinolinediol to form the corresponding 2-methyl-1,2,3,4-tetrahydroquinoline-4,6-diol is a thermodynamically favorable process under appropriate reducing conditions (e.g., catalytic hydrogenation, dissolving metal reductions).

Intermolecular Reactivity

Intermolecular reactions involve the interaction of 2-Methyl-4,6-quinolinediol with external reagents. The regioselectivity of these reactions is governed by the directing effects of the existing substituents on the quinoline ring.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich quinoline ring. youtube.com For quinoline itself, electrophilic attack generally occurs on the more electron-rich benzenoid ring rather than the electron-deficient pyridine ring. imperial.ac.uk

The reactivity and orientation of substitution on the 2-Methyl-4,6-quinolinediol ring are controlled by the combined effects of the methyl and two hydroxyl groups.

Activating Groups: The -OH and -CH3 groups are both activating and ortho-, para-directing. libretexts.org The hydroxyl group is a much stronger activator than the methyl group.

Directing Effects: The C-6 hydroxyl group will strongly direct incoming electrophiles to the C-5 and C-7 positions. The C-4 hydroxyl group (or its tautomeric keto form) and the C-2 methyl group primarily influence the pyridine ring, but the dominant effect for EAS will be on the benzene ring.

Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur preferentially at the C-5 or C-7 positions of the benzene ring. libretexts.orgyoutube.com

Interactive Table: Predicted Regioselectivity of EAS on 2-Methyl-4,6-quinolinediol

| Position | Activating Influence | Predicted Reactivity | Notes |

|---|---|---|---|

| C-5 | Ortho to C-6 hydroxyl group | Highly favored for substitution | Strong activation from the -OH group. |

| C-7 | Para to C-6 hydroxyl group | Favored for substitution | Strong activation from the -OH group. |

| C-8 | Ortho to C-7 position | Less favored | Less activated compared to C-5 and C-7. |

| C-3 | Influenced by C-2 methyl and C-4 hydroxyl | Generally disfavored | Substitution on the pyridine ring is less favorable than on the benzene ring. imperial.ac.uk |

Nucleophilic Aromatic Substitution Reactions on Halogenated Derivatives

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings. libretexts.org However, it can occur on aryl halides if the ring is activated by strong electron-withdrawing groups, typically positioned ortho or para to the leaving group (the halogen). libretexts.orgyoutube.com

For 2-Methyl-4,6-quinolinediol, an SNAr reaction would first require halogenation (an EAS reaction, likely at C-5 or C-7) to introduce a leaving group. However, the resulting molecule, a halogenated dihydroxy-methyl-quinoline, would be rich in electron-donating groups (-OH, -CH3), which disfavor the SNAr mechanism.

A more plausible scenario for nucleophilic substitution involves the halogenated derivatives of the keto tautomer, 4-quinolinone. For instance, chlorination of a related 4-hydroxy-quinolin-2(1H)-one can yield a 4-chloro derivative. mdpi.com The chlorine atom at the C-4 position in such systems is activated towards nucleophilic displacement. This reactivity is attributed to the influence of the adjacent ring nitrogen and the carbonyl group.

Studies on 4-chloro-8-methylquinolin-2(1H)-one have shown that the C-4 chloro group can be displaced by various nucleophiles, including: mdpi.com

Hydrazine (to form a 4-hydrazino derivative)

Sodium azide (B81097) (to form a 4-azido derivative)

Amines (to form 4-amino derivatives)

Thiols (to form 4-alkylthio derivatives)

The mechanism proceeds via a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. libretexts.org The ability of the quinolinone ring system to stabilize the negative charge of this intermediate facilitates the substitution. libretexts.orgnih.gov

Condensation Reactions with Aldehydes and Ketones

The reactivity of the methyl group at the C2 position of 2-Methyl-4,6-quinolinediol, which is activated by the adjacent nitrogen atom in the quinoline ring, allows it to participate in condensation reactions with aldehydes and ketones. These reactions, analogous to the Knoevenagel wikipedia.orgorganic-chemistry.org and Claisen-Schmidt gordon.edutaylorandfrancis.comwikipedia.org condensations, typically proceed under basic or acidic conditions to yield α,β-unsaturated carbonyl compounds.

In a typical base-catalyzed mechanism, a base abstracts a proton from the C2-methyl group, forming a carbanionic intermediate. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent elimination of a water molecule from the resulting aldol-type adduct leads to the formation of a new carbon-carbon double bond, extending the conjugation of the quinoline system.

The general scheme for these condensation reactions can be represented as follows:

Reaction with Aldehydes (Knoevenagel-type):

2-Methyl-4,6-quinolinediol + R-CHO → 2-(2-Arylvinyl)-4,6-quinolinediol + H₂O

Reaction with Ketones (Claisen-Schmidt-type):

2-Methyl-4,6-quinolinediol + R₂C=O → 2-(2-Aryl-2-methylvinyl)-4,6-quinolinediol + H₂O

The specific aldehydes and ketones that can be employed in these reactions, along with the expected products, are detailed in the table below.

| Aldehyde/Ketone Reactant | Product |

| Benzaldehyde | 2-(2-Phenylvinyl)-4,6-quinolinediol |

| Acetophenone | 2-(2-Methyl-2-phenylvinyl)-4,6-quinolinediol |

| Formaldehyde | 2-(1-Propenyl)-4,6-quinolinediol |

| Acetone | 2-(2-Methyl-1-propenyl)-4,6-quinolinediol |

Coordination Chemistry and Metal Complex Formation

The presence of both a nitrogen atom within the quinoline ring and two hydroxyl groups at the C4 and C6 positions imparts 2-Methyl-4,6-quinolinediol with excellent chelating properties, enabling it to form stable complexes with a variety of metal ions.

Chelation Properties of Hydroxyl Groups with Transition Metals

The hydroxyl groups at the 4 and 6 positions of 2-Methyl-4,6-quinolinediol can deprotonate to form bidentate or polydentate ligands that coordinate with transition metal ions. core.ac.ukacs.orgresearchgate.netnih.govresearchgate.net The nitrogen atom of the quinoline ring can also participate in coordination, leading to the formation of stable chelate rings. The specific coordination mode and the resulting geometry of the complex are influenced by the nature of the metal ion, its oxidation state, and the reaction conditions.

The formation of these complexes can be represented by the following general equation:

Mⁿ⁺ + n(2-Methyl-4,6-quinolinediol) → [M(2-Methyl-4,6-quinolinediol)ₙ]ⁿ⁺

A variety of transition metals are known to form complexes with hydroxyquinoline derivatives. The table below lists some of the transition metals that are expected to form stable complexes with 2-Methyl-4,6-quinolinediol.

| Transition Metal Ion | Potential Coordination Number | Potential Complex Geometry |

| Copper(II) | 4, 6 | Square Planar, Octahedral |

| Nickel(II) | 4, 6 | Square Planar, Octahedral |

| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral |

| Zinc(II) | 4, 6 | Tetrahedral, Octahedral |

| Iron(III) | 6 | Octahedral |

Role as Ligands in Catalytic Systems

Metal complexes of hydroxyquinoline derivatives have been extensively investigated for their catalytic activity in a range of organic transformations. iosrjournals.orgresearchgate.netrsc.orgnih.govmdpi.com The electronic properties and steric environment of the ligand can be fine-tuned by modifying the substituents on the quinoline ring, thereby influencing the catalytic performance of the metal center.

In homogeneous catalysis, metal complexes of 2-Methyl-4,6-quinolinediol can act as catalysts in solution, facilitating reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. The solubility of the complex in the reaction medium is a crucial factor for its application in homogeneous catalysis. The hydroxyl groups can enhance the solubility of the ligand and its metal complexes in polar solvents.

For asymmetric catalysis, chiral derivatives of 2-Methyl-4,6-quinolinediol can be synthesized to serve as chiral ligands. thieme-connect.combuchler-gmbh.comnih.govnih.govresearchgate.net When coordinated to a metal center, these chiral ligands can create a chiral environment that induces enantioselectivity in a catalytic reaction. The mechanism of asymmetric induction often involves the formation of a diastereomeric intermediate between the catalyst and the substrate, which then proceeds through a lower energy transition state to form one enantiomer of the product preferentially. The design of the chiral ligand, including the placement of chiral centers and bulky groups, is critical for achieving high levels of enantioselectivity.

Derivatization and Functionalization Strategies for Enhanced Functionality

Design and Synthesis of Novel Quinolinediol Derivatives

The synthesis of novel derivatives of 2-Methyl-4,6-quinolinediol is primarily aimed at introducing specific functional groups at various positions on the quinoline (B57606) ring to fine-tune its properties. The design process often involves computational modeling to predict the outcomes of specific modifications. Synthetic routes are chosen based on the desired substituent and its position.

Common synthetic strategies for modifying the quinoline core include electrophilic and nucleophilic substitution reactions. The hydroxyl groups at positions 4 and 6, and the methyl group at position 2, are key sites for derivatization. For instance, the hydroxyl groups can be converted to ethers or esters to alter solubility and electronic properties. The synthesis of 2-arylquinoline-4-carboxylic acid derivatives, for example, can be achieved through a one-step Doebner reaction, which involves refluxing aminobenzophenones with substituted benzaldehydes and pyruvic acid in acetic acid. nih.gov This core can be further modified, for instance, by esterification of the carboxylic acid group using methyl iodide in acetone. nih.gov

Another approach involves building the quinoline ring system from functionalized precursors. The Pfitzinger synthesis allows for the creation of quinoline-4-carboxylic acids from isatinic acid and carbonyl compounds. pharmaguideline.com Similarly, multicomponent reactions (MCRs) have gained traction as an efficient method for generating diverse quinoline scaffolds in a single step, offering high atom economy. rsc.org For example, the synthesis of 2-methyl-6-nitroquinoline (B57331) can be achieved by reacting 4-nitroaniline (B120555) with crotonaldehyde (B89634) in the presence of concentrated HCl. nih.gov Subsequent reduction of the nitro group would yield an amino derivative, which can be further functionalized.

The table below summarizes various synthetic routes for creating quinoline derivatives, which can be adapted for 2-Methyl-4,6-quinolinediol.

| Reaction Name | Precursors | Resulting Derivative Type | Key Features |

| Doebner Reaction | Substituted anilines, α,β-unsaturated carbonyl compounds | 2- or 4-substituted quinolines | Versatile for introducing substituents on the pyridine (B92270) ring. |

| Pfitzinger Synthesis | Isatinic acid, carbonyl compounds | Quinoline-4-carboxylic acids | Allows for the introduction of a carboxylic acid handle for further functionalization. pharmaguideline.com |

| Friedländer Synthesis | o-aminobenzaldehydes/ketones, compounds with an α-methylene group | 2,3-disubstituted quinolines | A straightforward condensation reaction. pharmaguideline.com |

| Combes Synthesis | Arylamines, 1,3-dicarbonyl compounds | Substituted quinolines | Involves the formation and subsequent cyclization of a β-amino enone. pharmaguideline.com |

| Multicomponent Reactions (MCRs) | Various simple starting materials | Highly diverse quinoline scaffolds | High efficiency and atom economy in a single step. rsc.org |

Structure-Activity Relationship (SAR) Studies Beyond Biological Activity

Structure-activity relationship (SAR) studies for 2-Methyl-4,6-quinolinediol derivatives extend beyond biological applications to understand how structural modifications influence fundamental chemical and physical properties.

The electronic nature of substituents significantly alters the reactivity of the quinoline ring. The quinoline nucleus is a π-deficient heterocyclic system. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions can modulate the electron density of the ring system, thereby affecting its susceptibility to electrophilic or nucleophilic attack.

Electron-Donating Groups (EDGs): Substituents like amino (-NH2) or methoxy (B1213986) (-OCH3) groups increase the electron density on the quinoline ring. This enhances the ring's reactivity towards electrophilic substitution, which typically occurs at positions 5 and 8 of the carbocyclic ring. pharmaguideline.comecorfan.org

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or chloro (-Cl) decrease the electron density of the ring system. acs.orgacs.org This deactivates the ring towards electrophilic attack but makes the C2 and C4 positions more susceptible to nucleophilic attack. ecorfan.org

The basicity of the quinoline nitrogen is also influenced by substituents. EDGs increase the pKa value, making the nitrogen more basic, while EWGs have the opposite effect. acs.orgacs.org This change in basicity can affect the compound's interaction with other molecules and its catalytic potential.

The following table illustrates the predicted effect of various substituents on the chemical reactivity of the 2-Methyl-4,6-quinolinediol core.

| Substituent (and Position) | Electronic Nature | Effect on Ring Electron Density | Predicted Impact on Reactivity |

| -NO2 (at C5 or C7) | Strong EWG | Decreases | Deactivates ring towards electrophilic attack; activates C2/C4 for nucleophilic attack. ecorfan.org |

| -NH2 (at C5 or C7) | Strong EDG | Increases | Activates ring towards electrophilic attack. acs.orgacs.org |

| -Cl (at C5 or C7) | EWG (Inductive), Weak EDG (Resonance) | Decreases (net effect) | Deactivates ring towards electrophilic attack. acs.orgacs.org |

| -OCH3 (at C5 or C7) | Strong EDG | Increases | Activates ring towards electrophilic attack. |

Substituents have a profound effect on the spectroscopic properties of 2-Methyl-4,6-quinolinediol, including its absorption, emission, and nuclear magnetic resonance (NMR) spectra. These changes provide valuable insights into the electronic structure of the derivatives.

UV-Visible Spectroscopy: The position and intensity of absorption bands in the UV-Vis spectrum are sensitive to the electronic nature of the substituents. Auxochromes like hydroxyl or amino groups can cause a bathochromic (red) shift in the absorption maxima. nih.gov Theoretical studies using time-dependent density functional theory (TD-DFT) can predict how different substituents will alter the absorption and emission spectra. researchgate.netresearchgate.net

Fluorescence Spectroscopy: The introduction of specific functional groups can enhance or quench the fluorescence of the quinolinediol core. The formation of donor-acceptor systems within the molecule can lead to intramolecular charge transfer (ICT), often resulting in large Stokes shifts and emission in the visible region. mdpi.com

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are directly related to the electronic environment of the nuclei. EDGs will generally cause an upfield shift (lower ppm), while EWGs will cause a downfield shift (higher ppm) for nearby protons and carbons.

Mass Spectrometry: The fragmentation patterns in mass spectrometry can be influenced by the nature of the substituents. The stability of the molecular ion and the types of fragment ions produced can provide structural information about the derivative. chempap.org

The table below shows the typical influence of substituents on the key spectroscopic properties of a quinoline core.

| Spectroscopic Technique | Substituent Type | Observed Effect |

| UV-Visible Spectroscopy | Electron-Donating Group | Bathochromic shift (shift to longer wavelength). nih.gov |

| UV-Visible Spectroscopy | Electron-Withdrawing Group | Hypsochromic shift (shift to shorter wavelength) or Bathochromic shift depending on conjugation. |

| Fluorescence Spectroscopy | Donor-Acceptor Groups | Increased Stokes shift, potential for enhanced quantum yield. mdpi.com |

| ¹H NMR Spectroscopy | Electron-Donating Group | Upfield shift of adjacent proton signals. |

| ¹H NMR Spectroscopy | Electron-Withdrawing Group | Downfield shift of adjacent proton signals. |

Covalent and Non-Covalent Functionalization for Materials Applications

Functionalizing 2-Methyl-4,6-quinolinediol allows for its integration into larger systems and the creation of advanced materials with tailored properties. This can be achieved through both covalent and non-covalent interactions.

Incorporating the 2-Methyl-4,6-quinolinediol unit into a polymer backbone can impart the polymer with the unique optical or chemical properties of the quinolinediol moiety. This can be achieved by first modifying the quinolinediol to introduce a polymerizable group (e.g., a vinyl or acrylate (B77674) group) and then copolymerizing it with other monomers.

Alternatively, the quinolinediol derivative can be grafted onto an existing polymer scaffold. nih.gov For example, a quinoline-based molecule has been successfully conjugated to a dextran (B179266) polymer scaffold for targeted delivery applications. unimi.it This approach often involves "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which offers high efficiency and specificity for attaching molecules to polymer surfaces. nih.gov Such polymer conjugates can be designed for applications in sensors, coatings, or specialized membranes.

Hybrid organic-inorganic materials combine the properties of both organic molecules and inorganic networks, offering a synergistic enhancement of functionality. rsc.org 2-Methyl-4,6-quinolinediol can be incorporated into these materials, typically through the sol-gel process. mdpi.comresearchgate.net

In this method, a functionalized quinolinediol derivative containing hydrolysable Si(OR)₃ groups is co-polycondensed with a silica (B1680970) precursor like tetraethyl orthosilicate (B98303) (TEOS). rsc.org This results in a silica network where the quinolinediol units are covalently bonded within the inorganic matrix. rsc.org These hybrid materials can exhibit improved thermal and mechanical stability compared to the pure organic compound, while retaining the spectroscopic or chemical properties of the quinolinediol moiety. Such materials have potential applications in optics, catalysis, and sensor technology. rsc.org The properties of these hybrid materials can be tuned by controlling the ratio of organic to inorganic components and the conditions of the sol-gel process. researchgate.net

Advanced Applications of 2 Methyl 4,6 Quinolinediol in Chemical Sciences

Applications as a Synthetic Building Block

The strategic placement of reactive functional groups on the quinoline (B57606) scaffold of 2-Methyl-4,6-quinolinediol makes it a valuable precursor and intermediate in the construction of more elaborate molecular architectures. Its utility in organic synthesis is particularly notable in the fields of complex molecule synthesis and heterocyclic chemistry.

Precursor in Complex Molecule Synthesis

While the direct synthesis of specific, named complex molecules originating from 2-Methyl-4,6-quinolinediol is not extensively documented in publicly available research, the broader class of quinoline alkaloids represents a significant area where such precursors are of high value. nih.govmdpi.comnih.gov Quinoline alkaloids, a diverse group of naturally occurring compounds, exhibit a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. nih.govnih.gov The synthesis of these intricate molecules often relies on the strategic functionalization of a pre-existing quinoline core.

The general synthetic approach towards complex alkaloids often involves the use of quinolin-4-one precursors to construct the foundational ring system. mdpi.com These precursors can undergo a series of reactions, including N-methylation and oxidative C-C bond formation, to yield complex alkaloid structures. mdpi.com Given its quinoline framework, 2-Methyl-4,6-quinolinediol presents a plausible starting point for the synthesis of various substituted quinoline and quinolin-4-one derivatives, which could then be elaborated into more complex, biologically active molecules.

Intermediate in Heterocyclic Chemistry

The reactivity of 2-Methyl-4,6-quinolinediol makes it a valuable intermediate in the synthesis of fused heterocyclic systems. These polycyclic architectures are of significant interest due to their prevalence in pharmacologically active compounds. The synthesis of fused pyrimidines, for instance, represents a key area where quinoline-based intermediates are employed. Pyrido[2,3-d]pyrimidines, a class of fused heterocycles, are known to possess diverse biological activities and their synthesis often starts from substituted pyridine (B92270) or pyrimidine (B1678525) rings. nih.gov

Material Science Applications

The unique electronic and photophysical properties of the quinoline ring system have led to the exploration of its derivatives, including 2-Methyl-4,6-quinolinediol, in the field of material science. These applications range from the development of vibrant dyes and pigments to the creation of advanced functional materials for electronics and the design of sophisticated coordination polymers and metal-organic frameworks.

Integration into Dyes and Pigments: Chemical and Spectroscopic Aspects

The quinoline moiety is a known chromophore, and its derivatives are often colored compounds with potential applications as dyes and pigments. Azo dyes, a major class of synthetic colorants, can be synthesized by coupling a diazonium salt with an electron-rich aromatic compound. The hydroxyl groups on the 2-Methyl-4,6-quinolinediol ring would activate it towards such electrophilic substitution reactions, making it a suitable coupling component for the synthesis of novel azo dyes.

The spectroscopic properties of azo dyes are of primary importance for their application. These properties, including the maximum absorption wavelength (λmax) and molar absorptivity (ε), are influenced by the electronic nature of the substituents on the aromatic rings. While specific spectroscopic data for azo dyes derived directly from 2-Methyl-4,6-quinolinediol are not extensively reported, studies on analogous phenolic and naphtholic azo dyes provide insight into their expected behavior. researchgate.netchemrevlett.com The color of these dyes can be tuned by varying the substituents on the diazonium component, and their absorption spectra are typically characterized by strong π→π* transitions in the visible region. academie-sciences.frrsc.org

Below is a hypothetical data table illustrating the kind of spectroscopic data that would be relevant for azo dyes derived from 2-Methyl-4,6-quinolinediol, based on data from analogous compounds.

| Diazonium Salt Precursor | Coupling Component | Solvent | λmax (nm) | log ε |

| Aniline (B41778) | 2-Methyl-4,6-quinolinediol | Ethanol (B145695) | ~450-500 | ~4.0-4.5 |

| p-Nitroaniline | 2-Methyl-4,6-quinolinediol | DMF | ~500-550 | ~4.2-4.7 |

| p-Methoxyaniline | 2-Methyl-4,6-quinolinediol | Methanol | ~430-480 | ~4.1-4.6 |

Note: The data in this table is illustrative and based on general knowledge of azo dyes. Actual experimental values for dyes derived from 2-Methyl-4,6-quinolinediol may vary.

Development of Functional Materials (e.g., optical, electronic, energy storage)

Quinoline derivatives have emerged as promising materials for various electronic applications, most notably in the fabrication of organic light-emitting diodes (OLEDs). Their inherent fluorescence and charge-transporting properties make them suitable for use as emitters, host materials, or charge-transporting layers in OLED devices. The introduction of methyl and hydroxyl groups in 2-Methyl-4,6-quinolinediol can modulate these properties, potentially leading to materials with enhanced performance.

The development of electroluminescent materials based on quinoline derivatives has been an active area of research. researchgate.net For instance, quinoline-based materials have been investigated for their potential in OLED applications. researchgate.net The photoluminescence and electroluminescence of these materials are key parameters that determine their suitability for such devices. While specific data on the optical and electronic properties of functional materials derived directly from 2-Methyl-4,6-quinolinediol are scarce, the general principles of molecular design for OLED materials suggest that its derivatives could exhibit interesting photophysical properties. nih.govnih.gov

Furthermore, the quinoline scaffold is being explored in the context of other functional materials, such as those for perovskite solar cells, although direct applications of 2-Methyl-4,6-quinolinediol in this area have not been reported. rsc.org

Ligand Design for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The presence of nitrogen and oxygen donor atoms in 2-Methyl-4,6-quinolinediol makes it a potentially valuable ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials are crystalline solids composed of metal ions or clusters connected by organic ligands, and they have attracted immense interest due to their tunable structures and diverse applications in areas such as gas storage, catalysis, and sensing.

The hydroxyl groups and the quinoline nitrogen of 2-Methyl-4,6-quinolinediol can coordinate to metal centers, acting as a bidentate or even a tridentate ligand. The specific coordination mode would depend on the reaction conditions and the nature of the metal ion. The resulting coordination polymers or MOFs could exhibit interesting structural topologies and properties. While the use of 2-Methyl-4,6-quinolinediol as a ligand in the synthesis of coordination polymers and MOFs is not yet well-documented, the broader field of quinoline-based ligands in these materials is established. semanticscholar.orgresearchgate.netrsc.org For example, coordination polymers have been synthesized using various quinoline derivatives, demonstrating the versatility of this heterocyclic scaffold in constructing extended networks. mdpi.comsemanticscholar.orgrsc.org The synthesis of MOFs often involves the careful selection of ligands to control the resulting framework's porosity and functionality. researchgate.netrsc.orgtamu.eduresearchgate.netrsc.org

Despite a comprehensive search for "2-Methyl-4,6-quinolinediol chemical sensors" and "analytical detection methods for 2-Methyl-4,6-quinolinediol," no specific information was found regarding the development of sensors based on 2-Methyl-4,6-quinolinediol derivatives or advanced analytical methodologies for its detection.

The search results did not provide any relevant data on the application of this specific compound in chemo-sensing or analytical chemistry. Information on related compounds, such as 2,4-Quinolinediol (B147529), was retrieved but is outside the strict scope of this article, which is focused solely on 2-Methyl-4,6-quinolinediol.

Therefore, the following sections on "" cannot be completed with scientifically accurate and verifiable information as per the instructions. Further research or a broader scope including related quinolinediol compounds would be necessary to address the user's intended subject area.

Molecular Biology and Biochemical Investigations of 2 Methyl 4,6 Quinolinediol Mechanistic Focus

Interaction with Molecular Targets at a Mechanistic Level

The biological effects of small molecules are fundamentally determined by their interactions with macromolecular targets such as enzymes and receptors. The substituted quinolinediol scaffold suggests several potential mechanisms of action, including enzyme inhibition, receptor antagonism, and metal chelation.